![molecular formula C15H15ClFNO2S3 B2520693 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706093-29-9](/img/structure/B2520693.png)
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
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Description
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a chemical compound that has recently gained significant attention in scientific research. This compound is a thiazepane derivative that has shown promising results in various biological and pharmacological studies.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research has demonstrated the utility of sulfone and thiophene derivatives in complex organic synthesis processes, such as ring contraction reactions and the synthesis of fluorinated sulfinate salts. These compounds serve as intermediates in the formation of various sulfone products, illustrating their importance in synthetic organic chemistry (Bertha et al., 2017); (He et al., 2015).
Pharmaceutical Research
Sulfonamide derivatives, including thiazepane and thiophene sulfonamides, have been explored for their pharmacological properties. Studies have focused on their application as antiandrogens, demonstrating the relevance of these compounds in developing treatments for conditions like prostate cancer (Tucker & Chesterson, 1988). Additionally, sulfonamide moieties have been incorporated into various heterocyclic compounds with potential as antimicrobial agents (Darwish et al., 2014).
Material Science and Photophysical Studies
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for potential use in fuel-cell applications, demonstrating the diverse applicability of sulfone and fluorenyl derivatives in material science (Bae et al., 2009). Moreover, fluorenyl benzothiadiazoles have shown significant promise in nonlinear optics due to their large two-photon and excited-state absorption properties, highlighting the relevance of these compounds in photophysical research (Belfield et al., 2014).
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S3/c16-14-5-6-15(22-14)23(19,20)18-8-7-13(21-10-9-18)11-3-1-2-4-12(11)17/h1-6,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXNQOLTGOFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane |
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